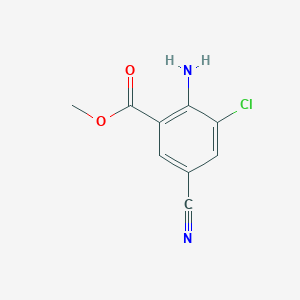Methyl 2-amino-3-chloro-5-cyanobenzoate
CAS No.:
Cat. No.: VC17908488
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7ClN2O2 |
|---|---|
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | methyl 2-amino-3-chloro-5-cyanobenzoate |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3H,12H2,1H3 |
| Standard InChI Key | FOTVAIBBOQONIJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)C#N)Cl)N |
Introduction
Methyl 2-amino-3-chloro-5-cyanobenzoate is an organic compound with a unique combination of functional groups, including an amino group, a chloro group, and a cyano group attached to a benzoate structure. Its chemical formula is C₉H₇ClN₂O₂, and it has a molecular weight of 210.62 g/mol . This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals, primarily because of its distinct chemical reactivity imparted by the cyano group.
Synthesis
The synthesis of methyl 2-amino-3-chloro-5-cyanobenzoate typically involves the esterification of 2-amino-3-chloro-5-cyanobenzoic acid with methanol in the presence of a catalyst. This reaction is often conducted under reflux conditions to ensure complete conversion to the ester. In industrial settings, continuous flow reactors may be employed to optimize reaction parameters, enhance yield, and maintain high purity of the product.
Biological Activity and Applications
The biological activity of methyl 2-amino-3-chloro-5-cyanobenzoate is linked to its ability to interact with biological molecules. The amino group can form hydrogen bonds with proteins and enzymes, while the chloro and cyano groups may participate in additional chemical interactions. These interactions can modulate enzyme activities and influence receptor functions, making this compound a candidate for further research in medicinal chemistry and drug development.
Potential Applications
-
Pharmaceuticals: The compound's ability to interact with biological molecules makes it a potential candidate for drug development.
-
Agrochemicals: Its unique chemical properties could be leveraged in the development of new agrochemicals.
Comparison with Analogous Compounds
Methyl 2-amino-3-chloro-5-cyanobenzoate stands out from its analogs due to the presence of the cyano group, which imparts distinct chemical reactivity. For comparison, compounds like 2-amino-5-chloro-3-methylbenzoic acid lack the cyano group, while others like methyl 3-amino-4-chlorobenzoate have different positioning of functional groups on the benzene ring.
Comparison Table
| Compound Name | Structural Features |
|---|---|
| Methyl 2-amino-3-chloro-5-cyanobenzoate | Amino, chloro, cyano groups |
| 2-Amino-5-chloro-3-methylbenzoic acid | Amino, chloro, methyl groups |
| Methyl 3-amino-4-chlorobenzoate | Amino, chloro groups differently positioned |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume